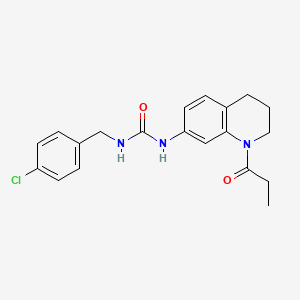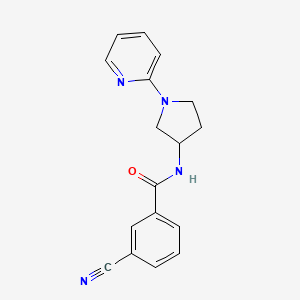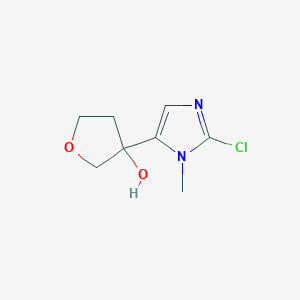
1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of urea derivatives and has shown promising results in various studies.
科学的研究の応用
Cleavage and Conversion to Secondary Amines
Research demonstrates the utility of chloroformate agents in cleaving 1-benzyl-1,2,3,4-tetrahydro-2-methylisoquinolines to yield tertiary stilbene urethanes, which can be further reduced or hydrogenolyzed to secondary amines. This process is significant for the synthesis of compounds like 6′-(Hydroxymethyl)-laudanosine, showcasing a method for the strategic manipulation of isoquinoline derivatives (Kim, Lee, & Wiegrebe, 1984).
Anion Receptor Assembly and Selectivity
Metal-controlled assembly of urea-based anion receptors demonstrates the potential of utilizing such compounds in aprotic media to form complexes that act as selective anion receptors. This highlights their application in molecular recognition and sensing technologies, particularly in discriminating between different anions based on their geometrical arrangements (Amendola, Boiocchi, Colasson, & Fabbrizzi, 2006).
Antagonists for TRPV1
Research into chroman and tetrahydroquinoline ureas has revealed their potential as potent TRPV1 antagonists. These compounds, particularly those with aryl substituents on specific positions, show significant in vitro potency at TRPV1, suggesting their application in chronic and acute pain management. This research also addresses the challenge of minimizing CYP3A4 inhibition, crucial for drug development (Schmidt et al., 2011).
Synthesis of Carbamoyl Chlorides and Ureas
Innovative methodologies for preparing carbamoyl chlorides and unsymmetrical ureas from tertiary amines using phosgene or its safer equivalent, triphosgene, have been developed. This approach facilitates the synthesis of N-alkyl-N-benzyl(substituted)tetrahydroisoquinolines, among others, demonstrating the versatility of these compounds in synthetic organic chemistry (Lemoucheux, Rouden, Ibazizène, Sobrio, & Lasne, 2003).
Tetrahydroisoquinoline-Derived Antagonists
Tetrahydroisoquinoline derivatives with urea functions have been identified as selective antagonists for the TRPM8 channel receptor, suggesting their potential use in prostate cancer treatment. The synthesis and structural optimization of these compounds highlight their application in medicinal chemistry and drug development for targeting specific ion channels (De Petrocellis et al., 2016).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-2-19(25)24-11-3-4-15-7-10-17(12-18(15)24)23-20(26)22-13-14-5-8-16(21)9-6-14/h5-10,12H,2-4,11,13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXHYHUMKIDPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-thienyl)ethanol](/img/structure/B2723540.png)
![3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid](/img/structure/B2723541.png)

![(E)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2723544.png)
![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2723547.png)
![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2723548.png)
![4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2723552.png)




![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-nitrobenzamide hydrochloride](/img/structure/B2723562.png)